Epitetracycline ammonium salt
Description
Overview of Epitetracycline (B1505781) Ammonium (B1175870) Salt as a Tetracycline (B611298) Derivative
Epitetracycline ammonium salt is the salt form of 4-epitetracycline, an isomer of tetracycline. nbs-bio.comchemodex.com Tetracyclines are a class of antibiotics characterized by a four-ring carbocyclic structure. slideshare.net Epitetracycline is specifically the C4-epimer of tetracycline, meaning it differs from the parent compound in the stereochemical configuration at the fourth carbon atom. slideshare.netgoogle.com This structural alteration significantly impacts its biological activity, rendering it less potent as an antibiotic compared to tetracycline. nih.govagscientific.com
The compound is often found as an impurity in tetracycline preparations due to the inherent instability of the parent molecule under certain conditions. chemicalbook.com Its presence is a critical consideration in the manufacturing and quality control of tetracycline-based pharmaceuticals.
Chemical Epimerization and Formation Pathways of Epitetracycline
The formation of epitetracycline is a prime example of chemical epimerization, a process where one stereoisomer is converted into its diastereomer. In the case of tetracyclines, this reversible reaction occurs at the C4 position, which bears a dimethylamino group. slideshare.netnih.gov
The epimerization of tetracycline to 4-epitetracycline is particularly favored in acidic solutions, with the most rapid conversion occurring at a pH range of 3 to 5. core.ac.uk This process is a reversible, first-order reaction, and under these acidic conditions, an equilibrium is established between tetracycline and 4-epitetracycline. toku-e.comnih.gov The formation of epitetracycline can also be influenced by temperature and the presence of certain ions like phosphate (B84403), which can catalyze the reaction. nih.gov
A method for preparing 4-epitetracycline from a tetracycline urea (B33335) double salt crystallization mother solution involves acidifying the solution to a pH of 1.0-3.0 and stirring at 25-40°C. google.com Subsequent cooling and addition of ammonia (B1221849) water lead to the crystallization of the 4-epitetracycline crude product. google.com
Research Significance and Contextualization in Antimicrobial Studies
In research, 4-epitetracycline ammonium salt is often used as an analytical standard for the detection and quantification of this impurity in tetracycline products. chemodex.comtoku-e.com Furthermore, its presence and effects on microbial communities are of ecotoxicological interest, as both tetracycline and its degradation products can be found in the environment. researchgate.net Studies have shown that epitetracycline can have different effects on the structure and function of microbial assemblages compared to the parent compound. researchgate.net
The investigation of epitetracycline also contributes to a broader understanding of the structure-activity relationships within the tetracycline class of antibiotics. nih.gov By comparing the biological activity of tetracycline with its less active epimer, researchers can gain insights into the critical structural features required for potent antimicrobial action.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H27N3O8 | toku-e.com |
| Molecular Weight | 461.47 g/mol | toku-e.com |
| Appearance | Yellow solid | toku-e.com |
| Common Name | Quatrimycin; 4-epi-Tetracycline | agscientific.com |
| CAS Number | 16505-45-6 | toku-e.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;(4R,4aS,5aS,6S,12aR)-2-carbamoyl-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.H3N/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H3/t9-,10-,15+,21+,22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPSYUWNYBVIPQ-DXDJYCPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O.[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O.[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16505-45-6 | |
| Record name | Epitetracycline ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016505456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Preparation Protocols for Epitetracycline Ammonium Salt
Strategies for Epimerization Control in Tetracycline (B611298) Synthesis
The formation of epitetracycline (B1505781) occurs through the reversible epimerization of tetracycline at the C4 position. nih.gov This process is particularly prominent under weakly acidic conditions, with the most rapid epimerization occurring at a pH range of 3 to 5. nih.govcore.ac.uk The mechanism involves the dimethylamino group at the C4 position, which is axial and experiences non-bonded interaction with the axial hydroxyl group at C12a. dcu.ie To relieve this strain, epimerization occurs, leading to an equilibrium mixture containing nearly equal amounts of tetracycline and its 4-epimer. nih.govdcu.ie
Controlling this epimerization is a significant challenge in tetracycline synthesis. Strategies to manage this include:
pH Control: Maintaining the pH outside the critical 2-6 range can minimize epimerization. nih.gov
Temperature Management: While tetracyclines are sensitive to heat, controlling the temperature during synthesis and storage can influence the rate of epimerization. oup.com
Solvent Selection: The choice of solvent system can impact the rate of epimerization. nih.gov
The epimerization process follows reversible first-order kinetics. nih.gov It's noteworthy that the epimers of tetracycline, including epitetracycline, exhibit significantly lower antibacterial activity than the parent compound. nih.gov
Optimized Reaction Conditions and Critical Parameters for Formation
The formation of epitetracycline ammonium (B1175870) salt can be optimized by carefully controlling several critical parameters. The process often starts from a solution containing tetracycline, where the conditions are manipulated to favor the formation of the epimer.
A key process involves the acidification of a tetracycline-containing solution to a pH between 1.0 and 3.0. google.com This is followed by stirring at a controlled temperature, typically between 25-40°C, for a specific duration (10-40 minutes) to promote epimerization. google.com After this stage, the pH is carefully raised to a range of 4.0-6.0 by the slow addition of ammonia (B1221849) water, while the temperature is lowered to between 5-20°C. google.com This change in pH and temperature facilitates the crystallization of epitetracycline. google.com
Table 1: Optimized Reaction Conditions for Epitetracycline Formation
| Parameter | Optimized Range | Purpose |
| Initial pH | 1.0 - 3.0 | Promotes epimerization of tetracycline. google.com |
| Stirring Temperature | 25 - 40 °C | Facilitates the epimerization reaction. google.com |
| Stirring Time | 10 - 40 minutes | Allows for sufficient time for epimerization to occur. google.com |
| Crystallization pH | 4.0 - 6.0 | Induces crystallization of epitetracycline. google.com |
| Crystallization Temperature | 5 - 20 °C | Controls the rate and quality of crystal formation. google.com |
| Crystallization Time | 60 - 120 minutes | Ensures complete crystallization. google.com |
Isolation and Purification Techniques for Epitetracycline Ammonium Salt
Once the epitetracycline has been crystallized, it needs to be isolated and purified. The initial crude product is typically obtained through separation techniques like centrifugation or filtration. google.com The resulting solid is then washed, often with purified water, to remove impurities. google.com
Further purification can be achieved by redissolving the crude product and repeating the crystallization process. google.com Various chromatographic techniques are also employed for the separation and purification of epitetracycline from tetracycline and other degradation products. nih.govresearchgate.netnih.gov These methods include:
Thin-Layer Chromatography (TLC): A method for separating impurities on a kieselguhr layer. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC methods using various columns, such as polymer or microparticulate phenyl columns, and mobile phases have been developed for the complete separation of tetracycline and its epimers. researchgate.netnih.gov
The final purified product is typically a yellow solid powder. toku-e.com
Production from Tetracycline Urea (B33335) Double Salt Mother Liquor
A significant source for the production of epitetracycline is the mother liquor from the crystallization of tetracycline urea double salt. google.comgoogle.com This mother liquor contains a substantial amount of 4-epitetracycline, making its recovery economically and environmentally beneficial. google.com
The process for preparing epitetracycline from this source follows similar principles to the general formation method. The mother liquor is first acidified, typically with oxalic acid, to a pH of 1.0-3.0. google.com The solution is then stirred at 25-40°C for 10-40 minutes. google.com After filtration, the filtrate is cooled, and ammonia water is slowly added to raise the pH to 4.0-6.0, inducing crystallization. google.com The mixture is further cooled and stirred to complete the crystallization process. google.com The resulting crude epitetracycline is then separated, washed, and dehydrated. google.com
This method not only allows for the recovery of a valuable product but also reduces the antibiotic content in the wastewater, easing the burden on environmental treatment processes. google.com
Advanced Analytical Characterization and Quantification of Epitetracycline Ammonium Salt
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques
HPLC and UPLC are cornerstone techniques for the analysis of tetracyclines and their related substances, including epitetracycline (B1505781) ammonium (B1175870) salt. researchgate.netijsrtjournal.com UPLC, a newer technology, utilizes smaller particle sizes in the stationary phase (<2 µm) and higher pressures, leading to faster analysis times, and improved resolution and sensitivity compared to traditional HPLC. ijsrtjournal.commdpi.comresearchgate.netwaters.com
Method Development for Separation from Related Substances and Impurities
The development of robust HPLC and UPLC methods is essential to accurately separate epitetracycline from tetracycline (B611298) and other impurities like anhydrotetracycline (B590944) and 4-epianhydrotetracycline (B1505794). researchgate.netresearchgate.net Isocratic methods using polystyrene-divinylbenzene copolymer packing materials have demonstrated successful separation of these compounds. researchgate.net Gradient elution methods are also commonly employed to achieve optimal separation. researchgate.netresearchgate.net
A key challenge in method development is managing the on-column stability of tetracyclines. For instance, controlling the autosampler temperature (e.g., at 4°C) and using an acidic diluent like 0.1% phosphoric acid can slow the degradation of tetracycline hydrochloride and 4-epianhydrotetracycline hydrochloride in solution. researchgate.net The goal is to develop a method that is specific, precise, accurate, and robust for its intended application. researchgate.netekb.eg
Table 1: HPLC Method Parameters for Tetracycline and Impurity Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | L1 (3 µm, 150 × 4.6 mm) | Acclaim™ PA2 (3 µm, 4.6 × 150 mm) |
| Mobile Phase | 0.1% Phosphoric acid and acetonitrile (B52724) | Acetonitrile and 20 mM ammonium dihydrogen orthophosphate, pH 2.2 |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | 280 nm | Not specified |
| Mode | Gradient | Gradient |
| Reference | researchgate.net | thermofisher.com |
Mobile Phase Optimization and Column Chemistry Considerations
The choice of mobile phase and column chemistry is critical for the successful separation of tetracyclines. Reversed-phase columns, such as C8 and C18, are widely used. researchgate.netekb.egsigmaaldrich.com The selection between C8 and C18 can influence retention times, with C8 columns sometimes offering shorter analysis times. ekb.eg Polymeric columns, like those made of polystyrene-divinylbenzene, also provide excellent selectivity. researchgate.net
Mobile phase optimization involves adjusting the organic modifier, pH, and additives. mastelf.com Acetonitrile and methanol (B129727) are common organic modifiers, with acetonitrile often preferred for its lower viscosity and UV transparency. mastelf.comwelch-us.com The pH of the mobile phase is a crucial parameter, as it affects the ionization state of the amphoteric tetracycline molecules and thus their retention. mastelf.comresearchgate.net Acidic conditions, often achieved with additives like formic acid, phosphoric acid, or oxalic acid, are frequently used to suppress ionization and improve peak shape. researchgate.netresearchgate.netfda.govresearchgate.net The use of ion-pairing agents can also be employed to enhance separation. mastelf.com
Table 2: Column and Mobile Phase Combinations for Tetracycline Analysis
| Column Type | Mobile Phase Composition | Application | Reference |
| Poly(styrene-divinylbenzene) copolymer | tert-Butanol, water, phosphate (B84403) buffer, tetrabutylammonium (B224687) sulphate, sodium ethylenediaminetetraacetate, pH 9.0 | Separation of tetracycline and its impurities | researchgate.net |
| C18 reversed-phase | Acetonitrile and purified water acidified to pH 2.8 with ortho-phosphoric acid | Analysis of tetracyclines | researchgate.net |
| C8 and C18 | 5% glacial acetic acid: acetonitrile: methanolic acid (55:25:20) | Analysis of tetracyclines in bulk and pharmaceutical forms | ekb.eg |
| ZORBAX Eclipse Plus C18 | Not specified | Determination of tetracycline antibiotics in environmental water | chrom-china.com |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of epitetracycline ammonium salt. fda.gov It offers high selectivity and sensitivity, making it ideal for identifying and quantifying the compound, even in complex mixtures. mdpi.com
Identification of this compound and Its Transformation Products
MS and MS/MS are instrumental in the structural elucidation of epitetracycline and its transformation products. Since epimers are isobaric (have the same mass), chromatographic separation is necessary before MS analysis to distinguish them. fda.gov High-resolution mass spectrometry (HRMS), such as Orbitrap-MS, provides highly accurate mass measurements, which aids in the identification of unknown transformation products. nih.govmdpi.com The fragmentation patterns observed in MS/MS experiments provide further structural information. For tetracyclines, common fragmentation pathways include the loss of water and ammonia (B1221849). researchgate.net
Quantitative Analysis in Complex Matrices
LC-MS/MS is widely used for the quantitative analysis of tetracyclines, including epitetracycline, in various complex matrices such as milk, animal tissues, and environmental water. chrom-china.comnih.govnih.govresearchgate.net The multiple reaction monitoring (MRM) mode is often employed for quantification due to its high specificity and sensitivity. fda.govchrom-china.comrsc.org This involves monitoring a specific precursor ion to product ion transition for the analyte of interest. The use of an internal standard, such as demeclocycline, which is structurally similar to the analytes, helps to ensure accurate quantification. fda.gov
Table 3: LC-MS/MS Parameters for Tetracycline Analysis
| Parameter | Method 1 | Method 2 |
| Ionization Mode | Positive ion electrospray | Positive electrospray ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Application | Detection and distinction of different forms of TC, OTC, and CTC | Determination of tetracyclines in drinking and environmental waters |
| Reference | fda.gov | mdpi.com |
Spectroscopic Characterization Methods
In addition to chromatography and mass spectrometry, spectroscopic methods are valuable for the characterization of this compound.
UV-Visible Spectroscopy : Tetracyclines exhibit characteristic UV absorbance, which is utilized for their detection in HPLC. researchgate.netsigmaaldrich.com The detection wavelength is often set around 280 nm or 355 nm. researchgate.netekb.eg
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify functional groups within the molecule, providing structural information. It has been used to characterize newly synthesized salt forms of chlortetracycline (B606653). srce.hr
Nuclear Magnetic Resonance (NMR) Spectroscopy : While not explicitly detailed in the provided context for this compound, NMR is a powerful technique for the definitive structural elucidation of organic molecules, including the determination of stereochemistry.
The World Health Organization (WHO) has previously used techniques including High-Performance Liquid Chromatography, Infrared Spectrophotometry, and others for the characterization of reference standards, and has noted the replacement of 4-Epitetracycline ammonium salt with 4-Epitetracycline hydrochloride. who.int
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of tetracycline and its derivatives, including epitetracycline. Tetracyclines exhibit characteristic absorption bands in the UV-visible region, which correspond to π→π* transitions of the C=C bonds within their molecular structure. researchgate.net For tetracycline, these bands are typically observed around 250 nm, 275 nm, and 357 nm. researchgate.net Although specific maximal absorption wavelengths for this compound are not detailed in the provided results, the general principles of UV-Vis spectroscopy for tetracyclines apply. The technique is valuable for quantitative analysis, where the absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law. researchgate.net
Method development in UV-Vis spectroscopy for tetracycline compounds involves determining the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. For instance, a study on tetracycline hydrochloride reported a λmax at 435 nm after reaction with concentrated sulfuric acid. researchgate.net The validation of such methods includes assessing linearity over a specific concentration range and calculating the limit of detection (LOD) and limit of quantitation (LOQ). researchgate.netscirp.org
Table 1: UV-Vis Spectroscopic Parameters for Tetracycline Analysis
| Parameter | Reported Value | Reference |
|---|---|---|
| Wavelength of Maximum Absorbance (λmax) | 435 nm (after derivatization) | researchgate.net |
| Linearity Range | 2-40 µg/ml | researchgate.net |
| Limit of Detection (LOD) | 0.108 µg/ml | researchgate.net |
| Limit of Quantitation (LOQ) | 0.360 µg/ml | researchgate.net |
Circular Dichroism (CD) Spectroscopy for Stereochemical Differentiation
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique based on the differential absorption of left- and right-circularly polarized light. libretexts.orgwikipedia.org This method is particularly suited for the stereochemical analysis of chiral molecules like epitetracycline. Since epitetracycline is an epimer of tetracycline, differing in the spatial arrangement at a single chiral center (C4), CD spectroscopy can be instrumental in differentiating between these stereoisomers. chemodex.comharvard.edu
The CD spectrum of a chiral molecule is highly sensitive to its absolute and relative configuration. chiralabsxl.comencyclopedia.pub Enantiomers, for example, produce mirror-image CD spectra. chiralabsxl.com This principle allows for the definitive assignment of stereochemistry by comparing the CD spectrum of an unknown compound to that of a reference standard with a known configuration. chiralabsxl.com The phenomenon known as the "Cotton effect," which describes the characteristic shape of CD and optical rotatory dispersion (ORD) spectra near an absorption band, provides key information about the stereochemistry, including the sign (positive or negative) and magnitude of the dichroism. jascoeurope.com For instance, the CD spectra of the enantiomers of ammonium 10-camphor sulfonate show opposite signs, allowing for their differentiation. chiralabsxl.com While direct CD spectral data for this compound is not provided, the technique's ability to distinguish between epimers makes it an essential tool for its stereochemical characterization. chiralabsxl.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the definitive structural elucidation of organic molecules, including complex structures like this compound. nih.govresearchgate.net High-resolution NMR, utilizing high-field magnets and advanced pulse sequences, provides detailed information about the molecular framework. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity and stereochemistry of a molecule. nih.govresearchgate.net
For tetracyclines, ¹H and ¹³C NMR spectra are fundamental for identifying the various proton and carbon environments within the molecule. unl.edu The identity of this compound can be confirmed through ¹H-NMR. chemodex.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond and through-space correlations between nuclei, which is crucial for piecing together the complete chemical structure. researchgate.net While NMR is powerful, its application can sometimes be limited by the stability of the analyte and the quantity required for analysis. nih.gov The structural elucidation of complex natural products often relies on a combination of NMR and other techniques like mass spectrometry. nih.gov For solid-state samples, specialized techniques like DNP (Dynamic Nuclear Polarization) solid-state NMR can be used to characterize species such as quaternary alkylammonium salts. nih.gov
Validation of Analytical Methodologies for Research Applications
The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose in research and quality control. scirp.org This involves a comprehensive evaluation of the method's performance characteristics. researchgate.net For this compound, which is often used as an analytical reference compound, the methods for its quantification and identification must be rigorously validated. chemodex.com
Sensitivity, Selectivity, and Reproducibility Assessments
Key parameters in method validation include sensitivity, selectivity, and reproducibility. scirp.org
Sensitivity is often described by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netscirp.org For example, a validated UPLC-MS/MS method for tetracyclines in honey reported decision limits (CCα) and detection capabilities (CCβ) ranging from 10.61 to 12.12 µg/kg and 11.22 to 14.25 µg/kg, respectively. researchgate.net
Selectivity (or specificity) is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products. researchgate.net Chromatographic methods like HPLC and HPTLC are particularly advantageous for their high selectivity, allowing for the separation of epitetracycline from tetracycline and other related substances. unesp.brnih.gov
Reproducibility refers to the precision of the method under different conditions, such as on different days (inter-day precision) or by different analysts. It is typically expressed as the relative standard deviation (RSD). scirp.org For a validated HPLC method for tetracycline, the RSD from six preparations was less than 0.6%, indicating good reproducibility. researchgate.net
Table 2: Validation Parameters for a Tetracycline Analytical Method
| Parameter | Acceptance Criteria/Result | Reference |
|---|---|---|
| Linearity (r²) | >0.9998 | researchgate.net |
| Accuracy (Recovery) | 99% - 101% | researchgate.net |
| Precision (RSD) | < 0.6% | researchgate.net |
| Specificity | No interference from impurities | researchgate.net |
Reference Standards and Calibration Strategies
The use of well-characterized reference standards is fundamental for the accuracy of any quantitative analytical method. chemodex.com this compound itself is used as an analytical reference compound. toku-e.com International bodies like the European Pharmacopoeia provide certified reference standards (CRS) for compounds like epitetracycline hydrochloride to ensure the reliability and consistency of analytical results across different laboratories. tusnovics.pledqm.eu The World Health Organization also manages and distributes International Chemical Reference Substances. who.int
Calibration strategies are essential for quantitative analysis. A calibration curve is typically constructed by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of a series of prepared standards. The linearity of this curve, often assessed by the correlation coefficient (r²), is a critical validation parameter. scirp.orgresearchgate.net For instance, a validated HPTLC method for tetracycline hydrochloride demonstrated excellent linearity with an r² of 0.9999. nih.gov These calibration strategies ensure that the concentration of this compound in an unknown sample can be accurately determined.
Degradation Pathways and Transformation Products of Epitetracycline Ammonium Salt
Abiotic Degradation Mechanisms
Abiotic degradation encompasses chemical and physical processes that break down epitetracycline (B1505781) ammonium (B1175870) salt without the involvement of living organisms. Key mechanisms include hydrolysis, photolysis, and oxidation.
The hydrolytic stability of epitetracycline is significantly dependent on the pH of the surrounding medium. Epimerization, the process where tetracycline (B611298) converts to its C4-epimer, epitetracycline, is a reversible, first-order reaction that is most rapid in weakly acidic conditions, specifically between pH 3 and 5 core.ac.uk. Under strongly acidic conditions (below pH 2), both tetracycline and epitetracycline can undergo dehydration to form anhydrotetracycline (B590944) and epianhydrotetracycline, respectively core.ac.uknih.gov.
In neutral to alkaline solutions, the degradation rate of tetracyclines, including by extension epitetracycline, generally increases with higher pH and temperature bohrium.com. The hydrolysis of oxytetracycline (B609801), a closely related compound, is significantly faster in neutral solutions compared to acidic or alkaline conditions usda.govnih.gov. This suggests that the pH-dependent speciation of the molecule plays a crucial role in its susceptibility to hydrolysis.
Table 1: Effect of pH on the Degradation of Tetracyclines
| pH Range | Predominant Degradation Process for Tetracycline/Epitetracycline | Resulting Transformation Products |
|---|---|---|
| < 2 | Dehydration | Anhydrotetracycline, Epianhydrotetracycline |
| 3 - 5 | Epimerization (Tetracycline <=> Epitetracycline) | Epitetracycline |
| Neutral | Hydrolysis | Various degradation products |
Photochemical degradation, or photolysis, is a significant pathway for the breakdown of tetracyclines in aquatic environments exposed to sunlight. The rate of photolysis is influenced by factors such as pH, the presence of photosensitizers, and the wavelength of light.
The photolytic degradation of tetracyclines often follows pseudo-first-order kinetics core.ac.uk. For instance, the photolysis of oxytetracycline is rapid, with a degradation rate constant significantly higher than its hydrolysis rate at moderate temperatures usda.govnih.gov. The presence of certain metal ions, such as Ca2+, can accelerate the photolysis of tetracyclines, making them more susceptible to degradation under sunlight usda.govnih.gov.
The efficiency of photolytic degradation is also pH-dependent. For chlortetracycline (B606653), another tetracycline analog, photodegradation rates increase with increasing pH from 6.0 to 9.0 researchgate.net. This is attributed to the different ionic species of the molecule present at various pH values, which exhibit different light absorption properties and quantum yields.
Oxidative degradation is another critical abiotic pathway for epitetracycline. This process often involves reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). These highly reactive species can be generated through various processes, including the photo-Fenton reaction nih.gov.
The oxidation of tetracyclines can be catalyzed by metal oxides, such as manganese dioxide (δ-MnO2), which are naturally present in soils and sediments nih.gov. The reaction with δ-MnO2 leads to the formation of various transformation products, including epimers, dehydrated forms, and N-demethylated derivatives nih.gov. For chlortetracycline, oxidation by δ-MnO2 was found to involve the hydroxyl and dimethylamine (B145610) functional groups nih.gov.
Transformation products resulting from the oxidative degradation of tetracycline and oxytetracycline have been identified using liquid chromatography-mass spectrometry (LC-MS) nih.govmdpi.com. These products often result from modifications at various positions on the tetracycline molecule, including the loss of a dimethylamino group, dehydration, and hydroxylation mdpi.com.
Biotic Degradation Processes in Environmental Systems
Biotic degradation involves the breakdown of epitetracycline ammonium salt by living organisms, primarily microorganisms. This is a crucial process for the removal of antibiotic residues from the environment.
A variety of microorganisms, including bacteria and fungi, have been shown to degrade tetracycline antibiotics nih.govnih.govresearchgate.net. While specific studies on the microbial degradation of epitetracycline are scarce, it is reasonable to infer that microbial strains capable of degrading tetracycline can also act on its epimer.
Several bacterial strains from genera such as Stenotrophomonas, Klebsiella, and Bacillus have been identified as effective degraders of tetracyclines mdpi.com. Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known for their ability to degrade a wide range of organic pollutants, including tetracyclines, through the action of their extracellular ligninolytic enzymes researchgate.net. The yeast strain Cutaneotrichosporon dermatis M503 has been shown to efficiently degrade tetracycline, doxycycline, and chlorotetracyline, with proposed degradation pathways involving the removal of methyl and amino groups mdpi.com.
Table 2: Microorganisms Involved in Tetracycline Degradation
| Microorganism Type | Examples of Genera/Species |
|---|---|
| Bacteria | Stenotrophomonas, Klebsiella, Bacillus, Pseudomonas |
The biodegradation of tetracyclines is mediated by specific enzymes produced by microorganisms. One important class of enzymes is the tetracycline destructases, which are flavoenzymes that catalyze the enzymatic inactivation of tetracyclines nih.gov. These enzymes function through diverse oxidative mechanisms, leading to different degradation products nih.gov.
Another group of enzymes involved in the degradation of tetracyclines is the manganese peroxidases (MnPs), produced by fungi like Phanerochaete chrysosporium researchgate.net. MnPs are heme-containing enzymes that can oxidize a broad range of substrates. In the presence of hydrogen peroxide, crude MnP has been shown to effectively degrade both tetracycline and oxytetracycline researchgate.netmdpi.com. The degradation efficiency is dependent on factors such as pH, temperature, and the concentrations of Mn2+ and H2O2 researchgate.net. Engineered myoglobin (B1173299) has also demonstrated high peroxidase activity and the ability to efficiently degrade various tetracycline antibiotics mdpi.com.
The enzymatic degradation of tetracyclines can lead to a cascade of non-enzymatic rearrangements of the oxidized products due to the highly conjugated nature of the tetracycline structure nih.gov. This results in a complex mixture of transformation products nih.gov.
Identification and Characterization of Degradation and Transformation Products of this compound
The characterization of substances formed during the degradation of epitetracycline is crucial for understanding its stability and transformation pathways. This involves a multi-step process that begins with separating the complex mixture of the parent compound and its various byproducts, followed by the structural elucidation of these individual products.
Analytical Approaches for Metabolite Profiling
The profiling of degradation products and metabolites of tetracycline-family antibiotics, including epitetracycline, relies on advanced analytical methodologies. nih.govcreative-biolabs.comcreative-bioarray.comwuxiapptec.com The primary goal is to separate, detect, and quantify the parent drug and its transformation products within a given sample. nih.govrroij.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the cornerstone techniques for this purpose. nih.govchromatographyonline.comoup.com These methods provide the necessary resolution to separate structurally similar compounds, such as epimers, that often coexist in degradation samples. oup.comresearchgate.net
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying unknown metabolites. creative-biolabs.com These hyphenated techniques provide not only retention time data from the chromatography but also mass-to-charge ratio and fragmentation patterns from the spectrometry, which are instrumental in deducing the molecular weight and structural elements of the degradation products. nih.govnih.govmdpi.comresearchgate.net For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed as a complementary technique, providing detailed information about the atomic arrangement within a molecule. creative-biolabs.comnih.gov
Other detection methods are also utilized depending on the analytical requirements. For instance, fluorescence detection can offer enhanced sensitivity and specificity for tetracyclines and their degradation products compared to standard UV detection. core.ac.uk
| Analytical Technique | Abbreviation | Primary Application in Metabolite Profiling | References |
|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separation of epitetracycline from its degradation products. nih.govoup.com | nih.govoup.com |
| Ultra-High-Performance Liquid Chromatography | UHPLC | Faster and higher resolution separation compared to HPLC. chromatographyonline.com | chromatographyonline.com |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Identification of metabolites by providing molecular weight information. creative-biolabs.com | creative-biolabs.com |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Structural elucidation through fragmentation analysis. nih.govnih.gov | nih.govnih.gov |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Definitive structural confirmation of isolated degradation products. creative-biolabs.comnih.gov | creative-biolabs.comnih.gov |
| Fluorescence Detection | - | Sensitive and specific quantification of tetracycline compounds. core.ac.uk | core.ac.uk |
Structural Analysis of Key Degradation Products
The degradation of epitetracycline, an epimer of tetracycline, proceeds through pathways that are closely linked to those of tetracycline itself. The main transformation processes involve epimerization and dehydration. researchgate.netnih.gov Epimerization is a reversible first-order process that occurs at carbon-4, converting tetracycline to epitetracycline and vice versa, particularly in weakly acidic conditions (pH 3-5). core.ac.uk
Dehydration is another significant degradation pathway, favored by the presence of a hydroxyl group at C6, which leads to the aromatization of the C-ring. core.ac.uk This reaction results in the formation of anhydro-derivatives. The key degradation products identified from the tetracycline family, and therefore relevant to epitetracycline, are:
Anhydrotetracycline (ATC): Formed via the dehydration of tetracycline, particularly at very low pH. core.ac.uk
4-Epianhydrotetracycline (B1505794) (EATC): This product can be formed through two main routes: the dehydration of epitetracycline or the epimerization of anhydrotetracycline. nih.govcore.ac.uk EATC is noted as a toxic degradation product. chromatographyonline.com
More complex transformations can also occur. For example, under certain abiotic conditions, tetracycline has been shown to form seco-cycline A , a product resulting from the cleavage of the ring structure. nih.gov The structural elucidation of these products is confirmed through comprehensive analysis using techniques like MS/MS and NMR, which allow researchers to piece together the molecular structure from fragmentation data and magnetic resonance signals. nih.govacs.org
| Degradation Product | Abbreviation | Formation Pathway | References |
|---|---|---|---|
| Epitetracycline | ETC | Reversible epimerization of Tetracycline at C4. core.ac.uk | core.ac.uk |
| Anhydrotetracycline | ATC | Dehydration of Tetracycline. core.ac.uk | core.ac.uk |
| 4-Epianhydrotetracycline | EATC | Dehydration of Epitetracycline or epimerization of Anhydrotetracycline. nih.govcore.ac.uk | nih.govcore.ac.uk |
| Seco-cycline A | - | Abiotic transformation of Tetracycline involving ring cleavage. nih.gov | nih.gov |
Biological Activities and Mechanistic Studies Non Clinical Contexts
Antimicrobial Efficacy Against Bacterial Strains (in vitro)
The antibacterial activity of Epitetracycline (B1505781) ammonium (B1175870) salt is characterized by a broad spectrum, similar to other tetracyclines, but its efficacy is considerably lower nih.govmedchemexpress.com. It is formed through a reversible epimerization process from tetracycline (B611298), particularly in acidic solutions, and is often considered a less active metabolite nih.govresearchgate.net.
Epitetracycline demonstrates activity against Gram-positive bacteria, though it is markedly less potent than tetracycline. While specific Minimum Inhibitory Concentration (MIC) data for epitetracycline against a wide array of Gram-positive pathogens is not extensively documented in the literature, its mechanism is shared with tetracyclines that are active against organisms such as Staphylococcus aureus and Streptococcus pneumoniae biologicaldiversity.orgbiosynth.comnih.gov. For context, tetracycline-susceptible strains of S. aureus can have MIC values of ≤ 4.0 μg/mL nih.gov. Resistance in Gram-positive bacteria to the tetracycline class is common and can be conferred by mechanisms such as ribosomal protection or active efflux pumps scispace.com.
Similar to its activity against Gram-positive organisms, epitetracycline is also active against Gram-negative bacteria but to a lesser degree than its parent compound. One study investigating the effects of tetracycline (TET) and 4-epitetracycline (ETC) on a sediment microbial community, which was predominantly composed of Gram-negative bacteria, found that both compounds could alter the community's composition. However, the effects were more pronounced for tetracycline, underscoring the reduced activity of its epimer nih.gov. Tetracyclines as a class are used against Gram-negative bacteria like Escherichia coli, though resistance is widespread biologicaldiversity.orgamh.net.au. For susceptible E. coli, tetracycline MICs can range from 3 to 12 μg/mL, but resistant strains are common nih.gov. The outer membrane of Gram-negative bacteria presents a significant barrier that tetracyclines must cross, a process dependent on porin channels and the membrane's Donnan potential nih.govmdpi.com.
| Compound | Bacterial Type | Reported Activity | Contextual MIC of Parent Compound (Tetracycline) |
|---|---|---|---|
| Epitetracycline ammonium salt | Gram-Positive (e.g., S. aureus) | Exhibits antibacterial activity, but significantly less potent than tetracycline. nih.govnih.gov | Susceptible S. aureus MIC ≤ 4.0 μg/mL. nih.gov |
| This compound | Gram-Negative (e.g., E. coli) | Demonstrates activity but has a less pronounced effect on microbial communities compared to tetracycline. nih.gov | Susceptible E. coli MIC range: 3-12 μg/mL. nih.gov |
Molecular and Subcellular Mechanisms of Action
The primary antibacterial mechanism for the tetracycline class, including epitetracycline, is the inhibition of protein synthesis. These compounds bind to the 30S subunit of the bacterial ribosome biosynth.comfrontiersin.org. This binding physically obstructs the aminoacyl-tRNA (aa-tRNA) from attaching to the ribosomal acceptor (A) site, which halts the elongation of the polypeptide chain and results in a bacteriostatic effect nih.govnih.gov.
Specifically for epitetracycline, its stereochemistry results in a much lower binding affinity for the ribosome compared to tetracycline researchgate.net. This weaker interaction is the principal reason for its diminished antibacterial potency nih.gov. While it targets the same ribosomal site, the less effective binding leads to a less efficient interruption of protein synthesis.
The primary mechanism of typical tetracyclines, including epitetracycline, is not the disruption of the bacterial cell membrane. The uptake of tetracyclines into Gram-negative bacteria is an energy-dependent process that relies on the proton motive force and membrane potential nih.govresearchgate.net. However, direct membrane perturbation leading to a bactericidal response is more characteristic of "atypical" tetracyclines, such as anhydrotetracyclines and 4-epi-anhydrotetracyclines nih.gov. These related compounds have a more planar structure that is thought to get trapped in the hydrophobic membrane environment, disrupting its function nih.gov. There is no direct evidence to suggest that epitetracycline itself shares this membrane-disrupting mechanism.
This compound is not known to directly inhibit intracellular processes like nucleic acid synthesis. Antibiotics that target these pathways, such as by inhibiting DNA gyrase or RNA polymerase, belong to different classes, primarily the quinolones and rifamycins (B7979662) nih.govpatsnap.com. While some studies have shown that very high concentrations of tetracycline can secondarily inhibit DNA replication, this is believed to be an indirect consequence of other cellular disruptions rather than a direct interaction with the enzymes of nucleic acid synthesis. There is no scientific evidence indicating a primary or direct inhibitory mechanism of epitetracycline on these processes.
Interactions with Microbial Ecosystems and Environmental Microbiota
Impact on Microbial Respiration and Metabolic Activity
In non-clinical studies, 4-epitetracycline (ETC) has demonstrated a distinct impact on the metabolic activity of sediment microbial communities. Research conducted on microcosms from a tropical tilapia farm revealed that ETC, a reversible epimer of tetracycline (TET), provoked opposing metabolic responses compared to its parent compound. While TET tended to inhibit microbial respiration at concentrations below 50 mg kg⁻¹, ETC exhibited the opposite effect, stimulating respiration. nih.gov This suggests that the stereochemistry at the C4 position significantly influences the compound's interaction with microbial metabolic pathways. The study, which tracked community-level physiological profiles (CLPP), showed that these antibiotic-induced metabolic shifts did not revert over the 12-day exposure period, even as the concentration of the antibiotics decreased. nih.gov
The contrasting effects of tetracycline and its epimer, 4-epitetracycline, on microbial respiration are summarized in the table below.
| Compound | Concentration | Effect on Microbial Respiration |
| Tetracycline (TET) | < 50 mg kg⁻¹ | Tendency to Inhibit |
| 4-Epitetracycline (ETC) | 5, 10, 50, or 75 mg kg⁻¹ | Stimulatory Effect |
Effects on Community Structure and Function
The presence of 4-epitetracycline in the environment also has the potential to modify the composition and function of sediment microbial communities. In the same study of a tropical tilapia farm, analysis of phospholipid fatty acid (PLFA) profiles indicated that the sediment was predominantly colonized by Gram-negative bacteria. nih.gov Exposure to both TET and ETC led to a marked decrease in fatty acid diversity. nih.gov
Structure-Activity Relationship (SAR) Studies in Non-Clinical Models
The biological activity of tetracycline antibiotics is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have established that specific structural and stereochemical features are essential for their antimicrobial properties. The core activity of the tetracycline class is dependent on the maintenance of the DCBA naphthacene (B114907) ring system. nih.govbiomedres.us
A critical element for the antibacterial activity of tetracyclines is the dimethylamino group at the C4 position of the A-ring. nih.govbiomedres.us The stereochemistry at this position is pivotal; the natural 4S isomer is required for optimal antibacterial activity. nih.govbiomedres.us Epimerization at the C4 position, which results in the formation of 4-epitetracycline (the 4R isomer), leads to a decrease in antibacterial activity, particularly against Gram-negative bacteria. nih.gov This equilibration at C-4 leads to the formation of the relatively inactive 4-epi-tetracyclines.
The key structural features necessary for the activity of tetracyclines are outlined in the table below.
| Structural Feature | Importance for Activity | Impact of Modification in Epitetracycline |
| Linearly arranged DCBA naphthacene ring system | Essential | Maintained |
| C1-C3 diketo substructure in A-ring | Essential | Maintained |
| C2 exocyclic carbonyl or amide group | Essential | Maintained |
| C4 dimethylamino group | Pivotal for antibacterial activity | Maintained |
| Stereochemistry at C4 | Natural 4S isomer required for optimal activity | Epimerized to the 4R isomer, leading to decreased activity |
| C10-phenol and C11-C12 keto-enol substructure | Indispensable for ribosomal recognition | Maintained |
While the core tetracyclic structure is preserved in epitetracycline, the change in stereochemistry at the C4 position is a key determinant of its reduced biological activity compared to tetracycline.
Mechanisms of Antimicrobial Resistance Associated with Tetracycline Derivatives
Efflux Pump-Mediated Resistance Mechanisms
The most common form of resistance to tetracyclines is the active efflux of the drug out of the bacterial cell. nih.gov This process is mediated by efflux pump proteins, which are transport proteins that extrude toxic substances, including antibiotics, from the cell's interior into the external environment. scispace.com By reducing the intracellular concentration of the antibiotic, these pumps prevent the drug from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis. nih.gov
Efflux pumps are found in both Gram-positive and Gram-negative bacteria and can be specific to one substrate or transport a wide range of compounds, contributing to multidrug resistance (MDR). scispace.com Overexpression of the genes encoding these pumps, such as the acrAB genes in Escherichia coli, is associated with increased resistance. scispace.com
Efflux pump inhibitors (EPIs) are molecules that can block the activity of these pumps, thereby restoring the effectiveness of antibiotics. nih.govyoutube.com One mechanism by which EPIs can function is through competitive inhibition. In this scenario, the inhibitor molecule competes with the antibiotic for the same binding site on the efflux pump. nih.gov If the inhibitor has a high affinity for the pump, it can effectively block the antibiotic from being exported. Some EPIs are substrates of the pumps themselves and act as competitive inhibitors of substrate binding and efflux. nih.gov For example, the well-studied EPI, PAβN (MC-207,110), is a substrate for the RND family of pumps in Pseudomonas aeruginosa and acts as a competitive inhibitor. nih.gov However, the effectiveness of a competitive inhibitor can depend on the specific antibiotic, suggesting that different antibiotics may have different binding sites on the same pump. nih.gov
The genes encoding efflux pumps are often located on mobile genetic elements like plasmids and transposons, which facilitates their spread among bacterial populations. Several families of efflux pumps are involved in tetracycline (B611298) resistance.
The qac genes (quaternary ammonium (B1175870) compound resistance genes) encode multidrug efflux pumps that can confer resistance to a wide range of cationic compounds, including certain antiseptics and biocides. agriculturejournals.czcabidigitallibrary.orgresearchgate.net These genes are frequently found on plasmids, often within integrons that also carry other antibiotic resistance genes, linking biocide resistance to antibiotic resistance. cabidigitallibrary.orgnih.gov The Qac proteins belong to the Small Multidrug Resistance (SMR) protein family. agriculturejournals.czcabidigitallibrary.orgresearchgate.net While named for their resistance to quaternary ammonium compounds, their activity spectrum is broad. agriculturejournals.czcabidigitallibrary.orgresearchgate.net There is evidence of a common ancestry between qac-mediated efflux pumps and tetracycline transport proteins. cabidigitallibrary.org
Enzymatic Inactivation and Modification of Tetracycline Derivatives
A less common but clinically significant mechanism of resistance is the enzymatic inactivation of the tetracycline molecule itself. nih.govfrontiersin.org This mechanism involves enzymes that chemically modify the antibiotic, rendering it unable to bind to the ribosome. frontiersin.org
The best-characterized enzymes are the tetracycline destructases, such as Tet(X). frontiersin.orgnih.gov These are flavin-dependent monooxygenases that hydroxylate the tetracycline scaffold. nih.gov This modification leads to the covalent destruction of the antibiotic, permanently eliminating its activity both inside and outside the cell. frontiersin.org Unlike efflux or ribosomal protection, which are reversible, enzymatic inactivation is a permanent detoxification of the antibiotic. frontiersin.org Genes encoding these enzymes have been found in a variety of environmental and pathogenic bacteria. nih.gov
Target Site Alteration and Protection
Resistance can also arise from modifications to the antibiotic's target, the bacterial ribosome. This can occur through two main strategies: alteration of the target site or protection of the target site. nih.govnih.govresearchgate.net
Target Site Alteration: Spontaneous mutations in the bacterial genes encoding ribosomal components can alter the structure of the ribosome, reducing the binding affinity of tetracycline. nih.govresearchgate.net This is a common mechanism of resistance for many classes of antibiotics. nih.govresearchgate.net For tetracyclines, mutations in the 16S rRNA, a component of the 30S ribosomal subunit where tetracycline binds, have been shown to confer resistance. nih.gov
Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs). These proteins bind to the ribosome and cause a conformational change that dislodges the tetracycline molecule from its binding site, allowing protein synthesis to resume. nih.gov The genes for these proteins are often found on mobile genetic elements.
Cross-Resistance with Other Antimicrobial Agents and Biocides
The mechanisms that confer resistance to tetracyclines can also provide resistance to other, structurally unrelated compounds, a phenomenon known as cross-resistance. nih.govsurrey.ac.uk
Efflux pumps are a major contributor to cross-resistance. Broad-spectrum efflux pumps can recognize and export a wide variety of substrates, including different classes of antibiotics and biocides like quaternary ammonium compounds. surrey.ac.uk Therefore, exposure to a biocide can select for bacteria that overexpress an efflux pump, which then makes them resistant to tetracyclines and other antibiotics. surrey.ac.uk The genetic linkage of resistance genes on plasmids and integrons also contributes to this phenomenon, known as co-resistance. For instance, the presence of qac genes on the same mobile element as genes for resistance to antibiotics like beta-lactams or aminoglycosides means that selection with either the biocide or the antibiotic will select for resistance to both. cabidigitallibrary.orgnih.gov
Role of Sub-inhibitory Concentrations in Resistance Development
Exposure of bacteria to sub-inhibitory concentrations (sub-MICs) of antibiotics, which are concentrations below the level needed to completely inhibit growth, can play a significant role in the evolution of antibiotic resistance. nih.govscispace.comresearchgate.net These low levels of antibiotics can act as signaling molecules, inducing various cellular responses, including the expression of resistance genes. embopress.org
Sub-MICs of certain compounds have been shown to induce the expression of efflux pump genes. nih.govresearchgate.net For example, staphylococci exposed to sublethal concentrations of benzalkonium chloride (a quaternary ammonium compound) adapted to this antiseptic and showed increased expression of tetracycline resistance genes like tetK and tetM. nih.govresearchgate.net This exposure can lead to the selection of more resistant and virulent strains. nih.govresearchgate.net Furthermore, sub-inhibitory antibiotic concentrations can increase mutation rates and facilitate the horizontal transfer of resistance genes, accelerating the development of robust resistance. embopress.org
Environmental Occurrence, Fate, and Ecotoxicological Considerations
Detection and Quantification in Environmental Compartments
Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), are employed for the detection and quantification of epitetracycline (B1505781) and its parent compound, tetracycline (B611298), in environmental samples. These methods allow for the identification of these compounds even at trace concentrations.
Occurrence in Aquatic Environments (e.g., wastewater, surface water)
Wastewater treatment plants (WWTPs) are significant conduits for the entry of antibiotics into aquatic environments. Studies have shown the presence of epitetracycline in the effluent of these facilities. For instance, in the effluent of a livestock slaughterhouse wastewater treatment plant, the concentration of 4-epitetracycline was found to range from 1.98 to 2.93 µg/L.
While tetracyclines, in general, are frequently detected in surface waters, specific data on the concentration of epitetracycline in these environments are limited. One study in Portugal detected tetracycline in 31% of surface water samples, but did not specify the concentration of its epimer, epitetracycline nih.gov. The concentrations of tetracyclines in surface water can vary widely depending on the proximity to sources of contamination such as agricultural runoff and wastewater discharge.
| Environmental Matrix | Compound | Concentration Range | Location/Source |
|---|---|---|---|
| Wastewater Effluent | 4-Epitetracycline | 1.98 - 2.93 µg/L | Livestock Slaughterhouse WWTP |
| Surface Water | Tetracycline (general) | Not specified for epitetracycline | Portugal |
Presence in Agricultural and Soil Matrices
The application of animal manure as a fertilizer is a primary pathway for the introduction of tetracyclines into agricultural soils. Following the administration of tetracycline to livestock, a significant portion can be excreted as both the parent compound and its epimer. Research has detected epitetracycline in soils amended with dairy manure. In one study, surface soils that had received dairy manure application contained epitetracycline at a concentration of 163 μg/kg.
| Environmental Matrix | Compound | Concentration | Source |
|---|---|---|---|
| Dairy Manure-Amended Soil | Epitetracycline | 163 µg/kg | Surface soil after manure application |
Environmental Transport and Mobility
The movement of epitetracycline through the environment is largely governed by its physicochemical properties and its interactions with soil and sediment components.
Sorption to Sediments and Soil Particles
| Compound | Matrix | Sorption Coefficient (Kd) | Organic Carbon-Normalized Sorption Coefficient (Koc) | Reference |
|---|---|---|---|---|
| Epitetracycline | Soil/Sediment | Data not available | Data not available | - |
Leaching and Runoff Potential
The strong sorption of tetracyclines to soil particles generally limits their potential for leaching into groundwater. However, transport via surface runoff can still occur, particularly when manure is applied to fields without incorporation into the soil. Studies on the transport of various antibiotics have shown that tetracyclines, in general, have lower concentrations in runoff water compared to other antibiotic classes due to their high sorption affinity. Specific quantitative data on the leaching and runoff of epitetracycline are currently lacking.
| Compound | Transport Mechanism | Concentration/Loss | Conditions | Reference |
|---|---|---|---|---|
| Epitetracycline | Leaching | Data not available | - | - |
| Epitetracycline | Runoff | Data not available | - | - |
Persistence and Bioavailability in Environmental Systems
The persistence of epitetracycline in the environment determines the duration of its potential impact. The bioavailability of the compound influences its uptake by organisms and, consequently, the potential for exerting selective pressure for antibiotic resistance.
The degradation of tetracyclines in the environment can occur through biotic and abiotic processes, including microbial degradation and photodegradation. The half-life of these compounds can vary significantly depending on environmental conditions such as temperature, pH, and sunlight exposure. While specific half-life data for epitetracycline is scarce, studies on related tetracyclines provide some insight. For example, the half-lives of chlortetracycline (B606653) and its degradation products can be as high as 400 days in soil interstitial water.
The bioavailability of tetracyclines in soil and sediment is generally considered to be low due to their strong sorption to particles. Factors that can influence bioavailability include soil pH and the presence of cations, which can affect the chemical speciation of the tetracycline molecule. The zwitterionic form of tetracycline is thought to be the most bioavailable for uptake by bacteria.
| Compound | Matrix | Half-life (t1/2) | Conditions | Reference |
|---|---|---|---|---|
| Epitetracycline | Soil | Data not available | - | - |
| Epitetracycline | Water | Data not available | - | - |
| Epitetracycline | Sediment | Data not available | - | - |
Ecotoxicological Impact on Non-Target Organisms
The introduction of epitetracycline ammonium (B1175870) salt into the environment can have unintended consequences for organisms not targeted by its antimicrobial activity. These effects can disrupt the natural balance of ecosystems and contribute to broader public health concerns.
Aquatic environments are primary recipients of pharmaceutical waste, including antibiotics like epitetracycline. Microbiota and algae form the base of most aquatic food webs, and any adverse effects on these organisms can have cascading consequences for higher trophic levels.
Research has demonstrated the toxicity of tetracycline and its degradation products to freshwater green algae. A study investigating the effects of epitetracycline hydrochloride on the common green alga Chlorella vulgaris determined the 96-hour median effective concentration (96h-EC50) to be 8.42 mg/L europa.eu. The EC50 value represents the concentration of a substance that causes a 50% reduction in a measured effect, such as growth, in a given time period. Exposure to high concentrations of epitetracycline was also found to significantly increase the permeability of the algal cells europa.eu.
Furthermore, structural changes within the algal cells were observed upon exposure to epitetracycline and other tetracycline degradation products. These changes included plasmolysis (the shrinking of the protoplasm away from the cell wall), the deposition of starch granules, deformation of the thylakoid lamellae within the chloroplasts, and an increase in the size of vacuoles europa.eu. At concentrations above 5 mg/L, epitetracycline significantly upregulated the activity of reactive oxygen species (ROS), as well as the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT), indicating a state of oxidative stress europa.eu.
Toxicity of Tetracycline and its Degradation Products to Chlorella vulgaris
| Compound | 96h-EC50 (mg/L) |
|---|---|
| Tetracycline (TC) | 7.73 |
| Anhydrotetracycline (B590944) (ATC) | 5.96 |
| Epitetracycline (ETC) | 8.42 |
A significant ecotoxicological concern associated with the presence of antibiotics in the environment is the promotion of antibiotic resistance. Even at sub-inhibitory concentrations, tetracyclines can facilitate the horizontal gene transfer (HGT) of antibiotic resistance genes (ARGs) among bacteria. HGT is a primary mechanism for the rapid spread of resistance in bacterial populations.
Tetracyclines have been shown to promote the conjugative transfer of plasmids carrying ARGs. For instance, environmentally relevant concentrations of tetracycline can increase the transfer of mobilizable plasmids between bacterial species by several fold. This process is influenced by a number of factors, including the increased production of intracellular reactive oxygen species (ROS) and enhanced cell membrane permeability in the presence of the antibiotic.
Studies have revealed that tetracycline exposure can upregulate the transcription of genes involved in several key cellular processes that facilitate HGT:
Tetracycline Resistance Genes: The expression of genes such as tetA and tetR(A), which confer resistance to tetracyclines, is increased.
Conjugation-Related Genes: Genes like traA and traD, which are essential for the process of conjugation, show elevated expression.
SOS Response Genes: The expression of genes involved in the SOS response to DNA damage, such as lexA and recA, is stimulated, which can in turn increase HGT rates.
Oxidative Stress-Related Genes: Genes that respond to oxidative stress, like oxyR and rpoS, are also upregulated.
The presence of tetracyclines in the environment can therefore create a selective pressure that not only favors the survival of resistant bacteria but also actively promotes the dissemination of resistance mechanisms to other bacteria.
Risk Assessment Frameworks for Environmental Contaminants
To systematically evaluate the potential environmental risks posed by pharmaceuticals like epitetracycline ammonium salt, regulatory agencies have established comprehensive risk assessment frameworks. In the European Union, the European Medicines Agency (EMA) provides detailed guidelines for the environmental risk assessment (ERA) of medicinal products. rpngroup.comeuropa.eudlrcgroup.com This process is typically conducted in a phased and tiered approach. labcorp.comeuropa.euecvpt.orgnoah.co.ukfda.govyoutube.com
Phase I: Exposure Assessment
The initial phase of the ERA focuses on estimating the potential exposure of the environment to the active pharmaceutical ingredient. This is based on the intended use of the medicinal product. A key calculation in this phase is the Predicted Environmental Concentration (PEC). If the PEC is below a certain action limit (e.g., for aquatic compartments), the risk is considered negligible, and further testing may not be required, unless the substance has properties of concern, such as being persistent, bioaccumulative, and toxic (PBT).
Phase II: Fate and Effects Assessment
If the PEC exceeds the action limit in Phase I, a more detailed Phase II assessment is triggered. This phase is divided into two tiers:
Tier A: This tier involves a standardized set of studies to determine the physicochemical properties, environmental fate (e.g., degradation, adsorption), and ecotoxicological effects of the substance. Ecotoxicity studies are conducted on organisms representing different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish. The results of these studies are used to determine the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects on the ecosystem are not expected to occur.
Tier B: If the initial risk characterization in Tier A (comparing the PEC to the PNEC) indicates a potential risk, further, more refined studies may be necessary in Tier B. This could involve more complex studies on degradation, bioaccumulation, or chronic toxicity to better characterize the environmental risk.
The core of the environmental risk assessment is the calculation of the Risk Quotient (RQ) , which is the ratio of the Predicted Environmental Concentration to the Predicted No-Effect Concentration:
RQ = PEC / PNEC
An RQ value of less than 1 suggests that the environmental risk is likely to be low, while an RQ value of 1 or greater indicates a potential for adverse environmental effects, which may necessitate risk mitigation measures.
Future Research Directions and Emerging Areas
Development of Novel Analogs with Enhanced Biological Activity
The development of new tetracycline (B611298) analogs is an ongoing endeavor to address challenges such as antibiotic resistance and to improve therapeutic profiles. While epitetracycline (B1505781) is a degradation product of tetracycline with reduced antibiotic activity, its core structure remains a viable scaffold for synthetic modification. Future research is directed at creating novel analogs by introducing different functional groups to the epitetracycline molecule. The goal is to design derivatives with enhanced biological activity, potentially surpassing that of parent tetracyclines against resistant bacterial strains. This involves modifying the C7, C8, and C9 positions of the tetracycline ring to create compounds with improved potency and pharmacokinetic properties. The addition of an iodide anion at the C7 position, for instance, has been shown to produce a tetracycline analog with more potent bacteriostatic activity than the original compound.
A significant area of focus is the synthesis of analogs that can overcome existing tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins. Researchers are exploring modifications that increase the affinity of these analogs for the bacterial ribosome, thereby enhancing their efficacy. Furthermore, the development of third-generation tetracyclines, such as glycylcyclines, aminomethylcyclines, and fluorocyclines, has demonstrated the potential for creating potent antibiotics against a wide range of resistant bacteria. These advancements pave the way for designing epitetracycline-based analogs with similar enhancements.
Advanced Spectroscopic and Structural Analysis of Interactions
A deeper understanding of the molecular interactions of epitetracycline ammonium (B1175870) salt is crucial for its potential applications. Advanced analytical techniques are being employed to elucidate these interactions in detail.
The study of host-guest chemistry involving epitetracycline ammonium salt can reveal novel applications in areas such as drug delivery and sensing. Research in this domain focuses on the encapsulation of the epitetracycline molecule within host molecules, such as cyclodextrins or synthetic cages, to form supramolecular assemblies. These assemblies can alter the physicochemical properties of epitetracycline, such as its solubility and stability. The formation of these complexes is driven by non-covalent interactions, making them tunable and responsive to environmental stimuli. Supramolecular self-assembly is a promising strategy for developing new antibacterial agents to combat antibiotic-resistant infections.
Future investigations will likely involve the use of advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, to characterize the structure and dynamics of these host-guest complexes. Understanding the thermodynamics and kinetics of complex formation will be essential for designing effective supramolecular systems.
Investigating the binding of this compound to various proteins, outside of a clinical context, can provide valuable insights into its potential biological effects and mechanisms of action. Studies have shown that tetracycline and its degradation products, including epitetracycline, can interact with proteins like bovine serum albumin. These interactions can influence the distribution and bioavailability of the compound.
Future research will likely employ techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and X-ray crystallography to characterize the binding affinity, stoichiometry, and structural basis of these protein-ligand interactions. Such studies can help in understanding how epitetracycline might interact with various biological macromolecules, which is crucial for predicting its behavior in biological systems.
Refined Environmental Fate Modeling and Predictive Tools
The presence of antibiotics in the environment is a growing concern. Refined modeling and predictive tools are necessary to understand and predict the environmental fate of this compound. Current models often focus on the parent tetracycline compounds, but the degradation products also need to be considered.
Future research will focus on developing more accurate and comprehensive environmental fate models that specifically account for the transformation and transport of epitetracycline. This includes improving the prediction of key environmental parameters such as soil adsorption coefficients, biodegradation rates, and partitioning in different environmental compartments. The use of quantitative structure-activity relationship (QSAR) models and machine learning approaches can enhance the predictive power of these tools. nih.govosti.govnih.gov The development of open-source predictive platforms will facilitate the assessment of the environmental destiny of a wide range of chemicals, including epitetracycline. nih.gov
Strategies for Mitigation of Environmental Contamination
Given the potential for environmental contamination, developing effective mitigation strategies is crucial. Research in this area is exploring various physical, chemical, and biological methods to remove tetracyclines and their degradation products from soil and water.
One promising approach is the use of biochar in combination with hyperaccumulator plants to remediate contaminated soil. helsinki.firesearchgate.net Biochar can adsorb antibiotics, reducing their bioavailability, while hyperaccumulators can help in their removal from the soil. helsinki.firesearchgate.net Other strategies include advanced oxidation processes, membrane filtration, and bioremediation using microorganisms capable of degrading tetracyclines. nih.govresearchgate.net Future work will focus on optimizing these technologies and developing integrated systems for the efficient removal of epitetracycline from various environmental matrices. nih.gov
Investigation of Non-Antimicrobial Biological Roles (e.g., enzyme interactions)
Beyond its antimicrobial properties, tetracyclines have been found to possess a range of non-antimicrobial biological activities. These include anti-inflammatory effects, inhibition of matrix metalloproteinases, and modulation of apoptosis. nih.gov These properties are often independent of their antibiotic mechanism of action and can be enhanced by chemical modifications that reduce antimicrobial activity. nih.gov
Q & A
Q. What are the standard methods for synthesizing heterocyclic quaternary ammonium salts like Epitetracycline ammonium salt?
Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. For example:
- Resin loading : Preloaded 2-chlorotrityl resin (e.g., 4-amino benzoic acid-2CT resin) is used for immobilization .
- Derivatization : The heterocyclic quaternary ammonium salt (e.g., 2-oxa-benzo-5-azoniaspiro[4.4]nonylcarboxyl group) is formed via acid cleavage (TFA/H₂O/TIS, 95:2.5:2.5) and purified by RP-HPLC with a gradient elution (0–80% solvent B) .
- Labeling : Pentafluorophenyl esters are prepared in dry DMF with pyridine and trifluoroacetate for peptide conjugation .
Q. How can researchers ensure the purity of synthesized this compound derivatives?
Methodological Answer:
- RP-HPLC purification : Use a YMC-Pack ODS-AQ column (250 × 4.6 mm, 5 μm) with UV detection at 210 nm. Collect the main peak corresponding to the target derivative .
- Lyophilization : Post-purification, lyophilize fractions to remove volatile solvents and stabilize the compound .
- Reagent-grade standards : Follow ACS specifications for ammonium salts (e.g., ≥97% purity for NH₄Cl) to minimize impurities .
Q. What analytical techniques are critical for characterizing ammonium salt derivatives?
Methodological Answer:
- Mass spectrometry : Use a Bruker micrOTOF-Q system for accurate mass determination and structural validation of labeled peptides .
- NMR spectroscopy : Assess purity and structural integrity, particularly for asymmetric ammonium salts (e.g., via ¹H/¹³C NMR) .
- Infrared (IR) spectroscopy : Confirm functional groups (e.g., carboxyl or ammonium peaks) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives in peptide labeling?
Methodological Answer:
- Molar ratio optimization : Use a ~10-fold molar excess of the derivatization reagent (e.g., heterocyclic QAS pentafluorophenyl ester) over primary amines in peptides .
- Solvent selection : DMF or acetonitrile improves solubility, while TEAB buffer (pH 8.5) ensures amine reactivity .
- Incubation time : Extend labeling to 1–2 hours at room temperature to maximize conjugation efficiency .
Q. What experimental strategies resolve contradictions in data arising from ammonium salt stability under varying pH conditions?
Methodological Answer:
- pH-controlled stability assays : Test derivatives in buffers ranging from acidic (e.g., 1% HCl) to alkaline (0.2M NaHCO₃) to identify degradation thresholds .
- Salt precipitation : Use ammonium sulfate gradients to isolate stable fractions (e.g., 30–80% saturation for enzyme purification) .
- Thermal analysis : Perform DSC to assess crosslinking stability in films treated with ammonium salts .
Q. How do high salt concentrations affect the structural integrity of Epitetracycline ammonium salts in biological assays?
Methodological Answer:
- Ionic strength studies : Compare activity in low-salt (e.g., TEAB) vs. high-salt (e.g., 0.8M CoCl₂) conditions to evaluate conformational changes .
- Hydrogen bonding analysis : Use FT-IR or molecular dynamics simulations to study interactions between ammonium ions and water in hydrated salts .
- Counterion effects : Test chloride, sulfate, or phosphate counterions to determine their impact on solubility and bioactivity .
Q. What advanced methodologies validate the enantioselectivity of asymmetric ammonium salt catalysts in synthesis?
Methodological Answer:
- Chiral chromatography : Use columns with cellulose-based stationary phases to separate enantiomers (e.g., for 3-CF₃S-substituted compounds) .
- Kinetic resolution : Measure reaction rates of enantiomers using time-course HPLC or polarimetry .
- Computational modeling : Apply DFT calculations to predict transition-state geometries and enantiomeric excess (ee) .
Q. How can researchers troubleshoot low yields in quaternary ammonium salt syntheses?
Methodological Answer:
- Reagent stoichiometry : Use 1.1x molar excess of alkylating agents (e.g., 4-chloro-1-butanol) to drive quaternization to completion .
- Solvent purity : Ensure dry DMF or acetonitrile to prevent hydrolysis of intermediates .
- Temperature control : Maintain reflux conditions (e.g., 70°C for glutaraldehyde crosslinking) to enhance reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
